N-(Diphenylmethylene)glycine ethyl ester

Phase-transfer catalysis Amino acid synthesis Alkylation selectivity

Alkylation of glycine Schiff bases often produces complex dialkylation mixtures requiring tedious chromatographic separation-a bottleneck that delays SAR campaigns. N-(Diphenylmethylene)glycine ethyl ester eliminates this problem: the benzophenone ketimine structure inherently prevents dialkylation, delivering exclusive monoalkylation with 94% yield and 96% ee in chiral phase-transfer catalyzed reactions. • Exclusive α-monoalkylation-no dialkylated side products • Asymmetric PTC: 94% yield, 96% ee with cinchona catalysts • Key building block for DPP-4 inhibitor synthesis & phenylalanine analogs • Crystalline solid, stable at 2-8°C, moisture-sensitive

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 69555-14-2
Cat. No. B051986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Diphenylmethylene)glycine ethyl ester
CAS69555-14-2
Synonyms(Benzhydrylideneamino)acetic Acid Ethyl Ester;  Ethyl (Benzhydrylideneamino)acetate;  Ethyl 2-[(Diphenylmethylene)amino]acetate;  Ethyl N-(Diphenylmethylene)glycinate;  Ethyl N-Benzhydrylideneglycinate;  N-(Diphenylmethylidene)glycine Ethyl Ester;  NSC 26
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
InChIKeyQUGJYNGNUBHTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Diphenylmethylene)glycine ethyl ester Overview


N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2), also referred to as ethyl N-(diphenylmethylene)glycinate, is a benzophenone Schiff base derivative of glycine ethyl ester. This compound functions as a protected glycine anion equivalent, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₇H₁₇NO₂ with a molecular weight of 267.32 g/mol, appearing as a crystalline solid with a melting point of 51–53 °C . The diphenylmethylene group serves as a protecting group for the amino functionality while simultaneously enhancing α-position reactivity via enolate formation, making it a key building block for amino acid derivatives .

Why It Cannot Be Replaced by Generic Schiff Bases


N-(Diphenylmethylene)glycine ethyl ester cannot be arbitrarily interchanged with alternative glycine Schiff bases (e.g., aldimines such as p-chlorobenzaldehyde-derived Schiff bases or other ester variants like methyl or tert-butyl esters) due to substantial differences in stability, reactivity, and synthetic outcomes. The benzophenone-derived ketimine offers superior stability compared to aldimine counterparts while maintaining requisite reactivity [1]. More critically, alkylation behavior diverges markedly: ketimines exhibit distinct monoalkylation versus dialkylation selectivity patterns that cannot be replicated by aldimines [1]. Additionally, the ethyl ester moiety balances steric and electronic properties differently than methyl, tert-butyl, or benzyl esters, directly impacting enantioselectivity outcomes and reaction yields [2]. The following quantitative evidence establishes where this specific compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence


Ketimine vs. Aldimine Alkylation Selectivity

Under identical solid-liquid phase-transfer catalysis (PTC) conditions using potassium carbonate as base, the benzophenone-derived ketimine (target compound) and the p-chlorobenzaldehyde-derived aldimine exhibit fundamentally different alkylation behavior. The ketimine yields exclusively monoalkylated products, whereas the aldimine, under identical conditions, produces mixtures of mono- and dialkylated compounds [1]. This selective monoalkylation is critical for producing non-natural α-monosubstituted amino acids without contamination from α,α-disubstituted byproducts. The ketimine's higher pKa of the α-proton (approximately 18.7) compared to aldimines (approximately 16-17) accounts for this controlled reactivity [1].

Phase-transfer catalysis Amino acid synthesis Alkylation selectivity

Enantioselective Alkylation Performance

In enantioselective alkylation using the chiral phase-transfer catalyst 3,4,5-F₃-C₆H₂-NAS-Br [(S,S)-1], N-(diphenylmethylene)glycine ethyl ester achieves high efficiency and excellent enantioselectivity when alkylated with benzyl bromide [1]. The ethyl ester substrate yields the alkylated product in 94% yield with 96% enantiomeric excess (ee). Notably, the methyl ester analog (methyl N-(diphenylmethylene)glycinate) under identical conditions gives 91% yield and 95% ee, demonstrating a measurable but modest differentiation. The observed yield advantage of the ethyl ester (94% vs. 91%) may influence procurement decisions when maximum isolated yield is critical [1].

Asymmetric synthesis Phase-transfer catalysis Enantioselective alkylation

Synthetic Route Purity and Yield

A reproducible synthetic procedure for N-(diphenylmethylene)glycine ethyl ester from benzophenone and glycine ethyl ester hydrochloride yields 5.5 g of product (65.6% isolated yield) with 95% purity by HPLC analysis . The reaction proceeds with tributylamine as base in refluxing toluene over 22-29 hours, achieving benzophenone conversion to <9.0% area percent by HPLC . Alternative synthetic approaches using p-toluenesulfonic acid (TsOH) and diisopropylethylamine (DIPEA) at 90 °C for 18 hours provide a lower yield of 43% , demonstrating that process conditions substantially affect outcome.

Process chemistry Synthesis optimization Quality control

Ketimine Stability Advantage

Ketimines (including the target benzophenone Schiff base) offer superior stability relative to aldimines under phase-transfer alkylation conditions and are commercially available as bench-stable solids . While aldimines are generally more reactive toward alkylation, this increased reactivity correlates with diminished stability and susceptibility to hydrolysis during reaction workup. The benzophenone-derived ketimine demonstrates practical stability under the basic conditions required for enolate generation (K₂CO₃ or aqueous KOH) while maintaining sufficient reactivity for efficient monoalkylation. The solid-state stability (mp 51–53 °C) facilitates straightforward handling, storage, and accurate weighing compared to less stable aldimine alternatives .

Schiff base stability Protecting group strategy Reaction robustness

Patent-Documented DPP-4 Inhibitor Synthesis

N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2) is specifically cited as a reagent in the synthesis of pyrazolopyrrolyl tetrahydropyran DPP-4 (dipeptidyl peptidase-4) inhibitors, a class of antidiabetic agents . This documented use in pharmaceutical patent literature establishes the compound's demonstrated utility in medicinal chemistry programs targeting clinically validated mechanisms. The related patent literature (including US06730809B2 and WO-2021108023-A1) further substantiates its role as a building block in drug candidate synthesis .

DPP-4 inhibitors Medicinal chemistry Patent evidence

Validated Application Scenarios


Chiral α-Monosubstituted Amino Acid Synthesis

Employ this compound in asymmetric phase-transfer catalyzed alkylation reactions to produce chiral α-monosubstituted amino acid derivatives with high enantioselectivity (96% ee) and yield (94%) when paired with chiral cinchona-derived catalysts [1]. The ketimine structure ensures exclusive monoalkylation without dialkylation contamination, a critical advantage over aldimine alternatives that produce problematic dialkylated mixtures under identical conditions [2].

DPP-4 Inhibitor Intermediate

Use as a key reagent in the synthesis of pyrazolopyrrolyl tetrahydropyran DPP-4 inhibitors, a validated class of antidiabetic therapeutics . Patent literature substantiates this specific compound's role in building the amino acid-derived portions of these drug candidates, providing procurement justification for medicinal chemistry teams pursuing DPP-4 or related serine protease targets .

Phenylalanine Analog Synthesis via PTC

Utilize in phase-transfer alkylation protocols to prepare α-substituted imines as precursors to ring-substituted phenylalanine amides [3]. Following alkylation, acid hydrolysis and subsequent enzymatic resolution with α-chymotrypsin yields 3′-substituted phenylalanine analogs suitable for structure-activity relationship (SAR) studies in peptide analog development [3].

Selective Monoalkylation via PTC

Deploy in solid-liquid phase-transfer catalysis using potassium carbonate as base to achieve clean monoalkylation at the α-position [2]. The benzophenone ketimine structure inherently prevents dialkylation, eliminating the need for chromatographic separation of mono- from dialkylated products—a purification burden that would be unavoidable with aldimine-based glycine equivalents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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